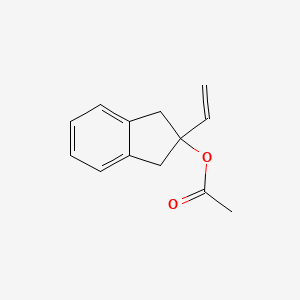

Acetic acid 2-vinyl-indan-2-yl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

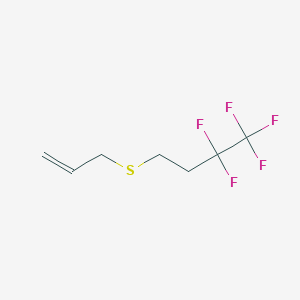

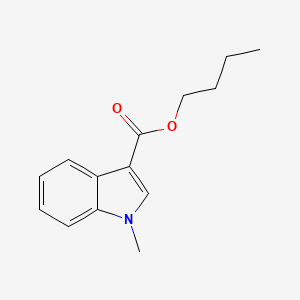

Acetic acid 2-vinyl-indan-2-yl ester is a chemical compound with the molecular formula C13H14O2 . It is used in various applications, including as a reagent in laboratory settings .

Synthesis Analysis

The synthesis of esters like Acetic acid 2-vinyl-indan-2-yl ester can be accomplished through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis

The molecular structure of Acetic acid 2-vinyl-indan-2-yl ester consists of 13 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . Further structural analysis would require more specific data or computational modeling.Chemical Reactions Analysis

Esters, including Acetic acid 2-vinyl-indan-2-yl ester, undergo various reactions. One such reaction is hydrolysis, where the ester is split with water. This reaction can be catalyzed by either an acid or a base . The products of this reaction are a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

Esters are generally liquids with lower boiling points than those of the acids or alcohols of nearly equal weight . This is due to the absence of the polar hydroxyl group found in alcohols and acids . Esters have a neutral effect on litmus .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Vinyl acetate and its derivatives are pivotal in organic synthesis, serving as precursors for producing a variety of chemical compounds. For instance, the ozonolysis of acetic acid vinyl esters in microreactors has been studied for its efficiency in product formation under varying conditions, indicating the importance of vinyl esters in synthetic chemistry for producing esters and aldehydes (Steinfeldt et al., 2007). Additionally, the rearrangement of β,γ-unsaturated esters with thallium trinitrate showcases the synthetic utility of vinyl esters in creating indans with β-keto ester moieties, useful for further chemical modifications (Silva et al., 2006).

Material Science and Polymer Chemistry

Vinyl esters are significant in the field of polymer science, where they are utilized for manufacturing polymers and copolymers. The polymerization of vinyl acetate, for instance, leads to the production of polyvinyl acetate, a material with wide applications ranging from adhesives to coatings. The synthesis and characterization of polymers derived from vinyl esters underscore their versatility and potential for creating materials with tailored properties (Debuigne et al., 2008).

Chemical Engineering and Process Optimization

In chemical engineering, the separation and purification processes involving acetic acid and its esters are of paramount importance. For example, the application of cyclic operation in acetic/water separation demonstrates the engineering challenges and solutions in the distillation of acetic acid from mixtures, highlighting the industrial relevance of understanding and optimizing processes involving vinyl esters (Pătruţ et al., 2019).

Environmental Science and Biodegradation

The atmospheric oxidation and degradation of vinyl esters, such as vinyl acetate, involve complex mechanisms that have implications for environmental science and pollution control. Studies on the OH-initiated degradation of vinyl acetate in the presence and absence of NOx reveal the pathways and products of atmospheric reactions, contributing to our understanding of environmental impacts of volatile organic compounds (Blanco et al., 2012).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(2-ethenyl-1,3-dihydroinden-2-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-3-13(15-10(2)14)8-11-6-4-5-7-12(11)9-13/h3-7H,1,8-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPZRFDBCDWKHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CC2=CC=CC=C2C1)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid 2-vinyl-indan-2-yl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)

![[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide](/img/structure/B6343343.png)

![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)